molecular formula C25H22ClN3O3 B4803628 8-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide

8-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide

Cat. No.: B4803628
M. Wt: 447.9 g/mol
InChI Key: CASXFQWVWAUGKD-UHFFFAOYSA-N
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Description

8-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a pyridine ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the quinoline core.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is attached via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated quinoline intermediate.

    Final Amidation Step: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine derivative reacts with a carboxylic acid or its activated derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

8-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the quinoline ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions (e.g., polar solvents, elevated temperatures).

Major Products Formed

    Oxidation: Quinoline N-oxides and other oxidized derivatives.

    Reduction: Reduced quinoline derivatives and amine products.

    Substitution: Various substituted quinoline and pyridine derivatives.

Scientific Research Applications

8-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized quinoline derivatives.

Mechanism of Action

The mechanism of action of 8-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of kinases or other signaling proteins, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-propan-1-amine: A related compound with a similar structure but different functional groups.

    2-chloro-3,4-dimethoxybenzil: Another compound with a dimethoxyphenyl group and chloro substitution.

Uniqueness

8-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its quinoline core, combined with the pyridine and dimethoxyphenyl groups, allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.

Properties

IUPAC Name

8-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O3/c1-31-22-10-9-16(14-23(22)32-2)11-13-28-25(30)18-15-21(20-8-3-4-12-27-20)29-24-17(18)6-5-7-19(24)26/h3-10,12,14-15H,11,13H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASXFQWVWAUGKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=NC3=C2C=CC=C3Cl)C4=CC=CC=N4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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